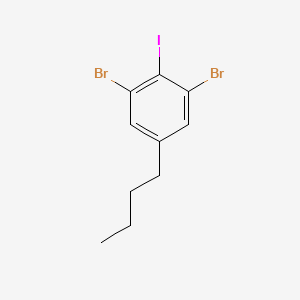![molecular formula C13H15Cl2NO B12842089 5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B12842089.png)
5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is a chemical compound known for its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves the reaction of tert-butyl 5-chloro-4-hydroxy-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate with trifluoroacetic acid and triethylsilane. The reaction is carried out at a temperature of 80°C under reflux conditions for 5 hours. The resulting mixture is then concentrated under vacuum, and the residue is treated with aqueous NaOH to obtain the free base. Finally, the free base is dissolved in diethyl ether and reacted with hydrogen chloride gas to yield the hydrochloride salt .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
- Spiro[indene-2,4’-piperidin]-1(3H)-one
- 5-Chlorospiro[chroman-2,4’-piperidine] hydrochloride
Uniqueness
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C13H15Cl2NO |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
5-chlorospiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C13H14ClNO.ClH/c14-10-1-2-11-9(7-10)8-13(12(11)16)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H |
Clé InChI |
WCZRSCXLPYHSGV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC3=C(C2=O)C=CC(=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


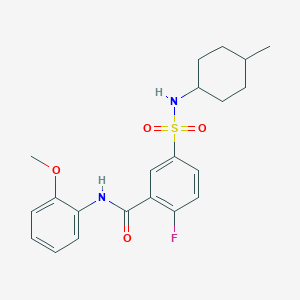
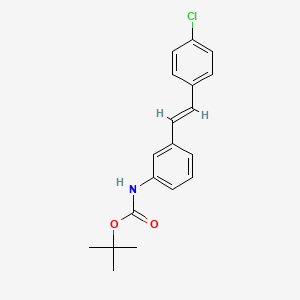
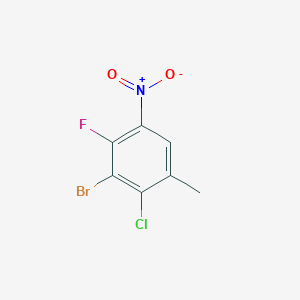
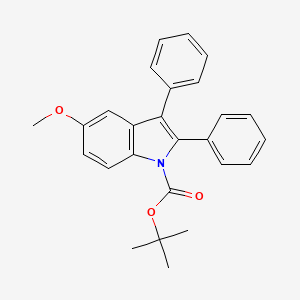
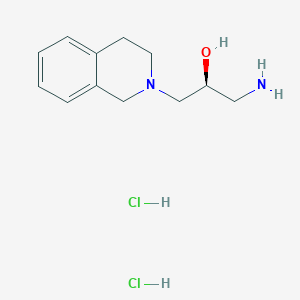
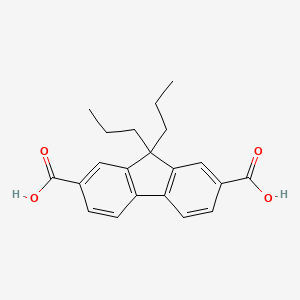

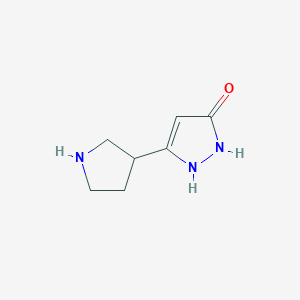
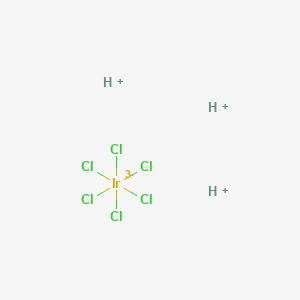
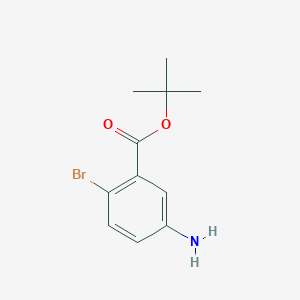
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)
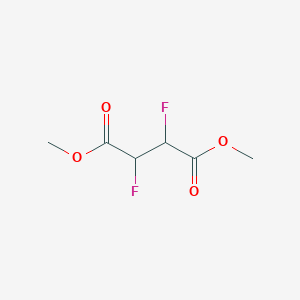
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)
